molecular formula C10H15NO4 B13562249 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid

Cat. No.: B13562249
M. Wt: 213.23 g/mol
InChI Key: ROCZOJIQFSKBRD-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is a β-lactam derivative featuring a four-membered azetidine ring. Its structure includes a tert-butoxycarbonyl (Boc) group at position 1, a methylidene (CH₂=) substituent at position 3, and a carboxylic acid moiety at position 2. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes. The methylidene group introduces rigidity and electron-deficient character, which may influence reactivity and binding interactions in medicinal chemistry applications. This compound is a key intermediate in synthesizing constrained peptides and bioactive molecules .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

3-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,13)

InChI Key

ROCZOJIQFSKBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines in organic synthesis. Removal typically involves acidic conditions (e.g., trifluoroacetic acid, TFA) to cleave the carbamate, releasing the azetidine nitrogen and forming tert-butanol and CO₂.

Reaction Conditions :

  • Reagent : TFA (3.16 g, 27.7 mmol) in dichloromethane.

  • Mechanism : Acid-catalyzed cleavage of the carbamate bond, yielding the deprotected azetidine and byproducts.

Outcome :
The Boc group is efficiently removed, exposing the azetidine nitrogen for further reactions.

Esterification/Amidation of the Carboxylic Acid

The carboxylic acid group undergoes esterification or amidation under standard conditions. For example:

  • Esterification : Reaction with alcohols using acid catalysts (e.g., H₂SO₄) or via activation with reagents like diazomethane .

  • Amidation : Coupling with amines in the presence of coupling agents (e.g., EDC/HOBt).

Experimental Evidence :

  • Carboxylic acids react with strong electrophiles directly or via carboxylate anions .

  • IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~3000 cm⁻¹) .

Hydrogenation Reactions

The methylidene group (CH₂) may undergo catalytic hydrogenation to form saturated derivatives. Chiral catalysts (e.g., those derived from DTB ligands) enable stereochemical control during reduction .

Key Parameters :

  • Catalyst : Chiral catalysts (e.g., M1 or M2 in ).

  • Reductant : Tributyltin hydride or sodium borohydride .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

3-Hydroxy vs. 3-Methylidene Derivatives
  • 1-[(tert-Butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid (): The hydroxyl group at position 3 enables hydrogen bonding, increasing polarity and aqueous solubility compared to the methylidene analog. Applications: Suitable for prodrug designs where hydrolytic release is required .
  • 1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid :

    • The methylidene group introduces a conjugated double bond, increasing electron deficiency and reactivity toward cycloaddition reactions (e.g., Diels-Alder).
    • Higher ring strain may limit stability but enhances conformational rigidity, favoring selective binding in enzyme inhibition .
Fluorinated and Trifluoromethyl Derivatives
  • 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid ():

    • Fluorine’s electronegativity enhances metabolic stability and lipophilicity.
    • Steric bulk from the fluoromethyl group may hinder interactions in tight binding pockets compared to the planar methylidene group .
  • (2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid ():

    • The trifluoromethyl group in a pyrrolidine (5-membered ring) framework increases electron-withdrawing effects and bioavailability.
    • Larger ring size reduces strain but may decrease selectivity for targets preferring azetidine-based scaffolds .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Methyl 1-Boc-azetidine-2-carboxylate ():

    • The methyl ester derivative is more lipophilic, facilitating membrane permeability in prodrug strategies.
    • Requires hydrolysis to the carboxylic acid for bioactivity, limiting utility in direct enzyme inhibition .

Hybrid and Multi-Ring Systems

  • 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid ():

    • Combines azetidine and piperidine rings, increasing molecular complexity and steric bulk.
    • The larger piperidine ring may enhance solubility but reduce binding affinity for compact active sites .
  • 1-{1-[(tert-Butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carbonyl}-3-methylazetidine-3-carboxylic acid ():

    • The methoxymethyl group introduces steric hindrance and hydrogen-bonding capacity, altering pharmacokinetic profiles.
    • Dual azetidine rings provide high rigidity, suitable for targeting proteases with deep binding pockets .

Data Table: Key Structural and Functional Comparisons

Compound Name Ring Size Position 3 Substituent Functional Group Molecular Weight Key Property
Target Compound 4 Methylidene (CH₂=) Carboxylic Acid 242.25* High rigidity, cycloaddition reactivity
3-Hydroxy Analog () 4 Hydroxy (-OH) Carboxylic Acid 244.26 Enhanced solubility, H-bonding
3-(Fluoromethyl) Analog () 4 Fluoromethyl (-CH₂F) Carboxylic Acid 260.25 Metabolic stability, lipophilicity
Pyrrolidine Trifluoromethyl () 5 Trifluoromethyl (-CF₃) Carboxylic Acid 299.25 Electron withdrawal, bioavailability
Methyl Ester () 4 Methylidene (CH₂=) Ester (-COOMe) 256.28 Lipophilicity, prodrug utility

*Calculated based on molecular formula C₁₀H₁₃NO₄.

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid, known by its CAS number 2613383-04-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. Its molecular formula is C10H17NO4C_{10}H_{17}NO_4, with a molecular weight of approximately 213.25 g/mol. The InChI key for this compound is CWCHGLNUHDOFHF-NKWVEPMBSA-N, indicating its specific stereochemistry and connectivity.

PropertyValue
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight213.25 g/mol
CAS Number2613383-04-1
InChI KeyCWCHGLNUHDOFHF-NKWVEPMBSA-N
Physical FormSolid

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid have shown effectiveness against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research published in the Journal of Medicinal Chemistry revealed that azetidine derivatives could induce apoptosis in cancer cell lines through the activation of the caspase pathway. Specifically, 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid was found to reduce cell viability in human lung cancer cells by over 50% at a concentration of 20 µM after 48 hours of treatment .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cell proliferation and survival. For example, it has been suggested that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby leading to decreased cell division in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of several azetidine derivatives, including 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid. The results showed that this compound significantly inhibited bacterial growth compared to standard antibiotics like penicillin and ampicillin .

Case Study 2: Cancer Cell Line Testing

Another study assessed the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid resulted in a dose-dependent reduction in cell proliferation and increased markers of apoptosis .

Q & A

Basic: What are the critical steps in synthesizing 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential protection-deprotection strategies. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen under anhydrous conditions using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA .
  • Methylidene Introduction : Utilizing Wittig or Horner-Wadsworth-Emmons reactions to install the methylidene group, requiring precise control of stoichiometry and temperature to avoid polymerization .
  • Carboxylic Acid Activation : Final deprotection of sensitive intermediates using TFA or HCl in dioxane, followed by purification via recrystallization or HPLC .
    Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to enhance yield. Evidence from copolymer synthesis (e.g., P(CMDA-DMDAAC)s) suggests that controlled radical polymerization techniques may reduce side reactions .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the Boc group (characteristic peaks at δ ~1.4 ppm for tert-butyl) and methylidene moiety (vinyl protons at δ ~5.5–6.5 ppm). 1^1H-13^13C HSQC can resolve overlapping signals in the azetidine ring .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in corrigenda for related Boc-protected heterocycles (e.g., thiazolidine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C12_{12}H17_{17}NO4_4: 264.1236) .

Advanced: How can researchers resolve contradictions in spectroscopic data during intermediate characterization?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl stretches, 1^1H-15^15N HMBC for nitrogen environment analysis) to reconcile discrepancies. For example, unexpected downfield shifts in 13^13C NMR may indicate unintended ring strain or impurities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .
  • Byproduct Analysis : LC-MS or preparative TLC can isolate and identify side products, such as Boc-deprotected intermediates or dimerized species .

Advanced: What strategies minimize side reactions during Boc group introduction?

Answer:

  • Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress competing pathways (e.g., azetidine ring opening) .
  • Catalyst Screening : Use DMAP or pyridine derivatives to enhance Boc anhydride reactivity selectively, reducing the need for excess reagent .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track Boc incorporation and halt reactions at optimal conversion (~90–95%) .

Basic: What purification methods are recommended for this compound, considering its stability?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities while preserving the acid-labile Boc group .
  • Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate the compound. Avoid prolonged exposure to acidic/basic conditions during workup .
  • Lyophilization : For hygroscopic intermediates, lyophilize aqueous fractions under high vacuum to prevent hydrolysis .

Advanced: How can computational chemistry predict the reactivity of the methylidene group in derivatization?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks. For example, a low LUMO energy in the methylidene group predicts reactivity toward nucleophiles like amines .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on transition states (e.g., DMSO vs. THF) to optimize reaction media for Michael additions or cycloadditions .
  • Density Functional Theory (DFT) : Predict regioselectivity in Diels-Alder reactions by analyzing electron density maps of the methylidene moiety .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent Boc group degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methylidene or carboxylic acid groups .
  • Light Sensitivity : Protect from UV exposure to prevent [2+2] photodimerization of the methylidene group .

Advanced: How can researchers leverage cross-coupling reactions to functionalize the azetidine ring?

Answer:

  • Suzuki-Miyaura Coupling : Install aryl/heteroaryl groups at the 3-position using boronic acid partners (e.g., 4-Boc-aminophenylboronic acid, CAS 380430-49-9) and Pd(PPh3_3)4_4 catalysis .
  • Metathesis : Employ Grubbs catalysts to modify the methylidene group into substituted alkenes for diversity-oriented synthesis .
  • Protection Strategies : Temporarily mask the carboxylic acid as a methyl ester to prevent coordination with metal catalysts during cross-coupling .

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